N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine
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Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which undergoes methyl esterification to protect the carboxyl group.
Addition of Chloroethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is formed by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of Target Compound: The final step involves the substitution of the hydroxyl groups with chloroethyl groups to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloroethyl groups, potentially leading to the formation of less reactive derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Due to its alkylating properties, it is investigated for its potential antitumor activity and its ability to modify DNA and proteins.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine involves several pathways:
Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription.
Cross-Linking: It forms cross-links between DNA strands, preventing their separation and replication.
Induction of Mutations: The compound induces mispairing of nucleotides, leading to mutations.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionine. This combination enhances its potential as a therapeutic agent and a research tool.
Properties
CAS No. |
61339-81-9 |
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Molecular Formula |
C17H24Cl2N2O3S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m1/s1 |
InChI Key |
ZRWLUJRSNUDUPJ-OAHLLOKOSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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